molecular formula C12H14O3 B11784482 7-(Hydroxymethyl)-2,2,5-trimethylbenzofuran-3(2H)-one

7-(Hydroxymethyl)-2,2,5-trimethylbenzofuran-3(2H)-one

Cat. No.: B11784482
M. Wt: 206.24 g/mol
InChI Key: OFIPGUMNLVYEQP-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-2,2,5-trimethylbenzofuran-3(2H)-one is a chemical compound with a unique structure that includes a benzofuran ring substituted with hydroxymethyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-2,2,5-trimethylbenzofuran-3(2H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of phenols using formaldehyde in the presence of acidic or basic catalysts . This reaction typically requires controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as catalytic protodeboronation of pinacol boronic esters have been explored for the efficient synthesis of hydroxymethylated compounds .

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-2,2,5-trimethylbenzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzofuran carboxylic acids, while reduction can produce benzofuran alcohols.

Scientific Research Applications

7-(Hydroxymethyl)-2,2,5-trimethylbenzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activities, making it useful in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 7-(Hydroxymethyl)-2,2,5-trimethylbenzofuran-3(2H)-one exerts its effects involves interactions with molecular targets and pathways. For instance, the hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxymethylated benzofurans and related structures such as:

Uniqueness

What sets 7-(Hydroxymethyl)-2,2,5-trimethylbenzofuran-3(2H)-one apart is its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

7-(hydroxymethyl)-2,2,5-trimethyl-1-benzofuran-3-one

InChI

InChI=1S/C12H14O3/c1-7-4-8(6-13)10-9(5-7)11(14)12(2,3)15-10/h4-5,13H,6H2,1-3H3

InChI Key

OFIPGUMNLVYEQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(O2)(C)C)CO

Origin of Product

United States

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